Tetraethylammonium fluoride dihydrate
Overview
Description
Tetraethylammonium fluoride dihydrate is a chemical compound that has been studied for its unique hydrogen bonding and structural properties. It is part of a broader class of compounds where tetraalkylammonium ions pair with fluoride and water molecules to form various hydrates with distinct crystal structures and hydrogen bonding networks 10.
Synthesis Analysis
The synthesis of tetraethylammonium fluoride dihydrate involves the interaction of tetraethylammonium ions with fluoride sources. In one study, the synthesis of a related compound, tetraethylammonium [18F]fluoride, was achieved through the reaction of fluorotrimethylsilane with water, followed by hydrolysis, yielding a highly reactive fluoride that could be used for further chemical reactions . This method could potentially be adapted for the synthesis of tetraethylammonium fluoride dihydrate by controlling the water content to achieve dihydrate formation.
Molecular Structure Analysis
The molecular structure of tetraethylammonium fluoride dihydrate is characterized by a network of hydrogen bonds. Infrared spectroscopy and crystallographic studies have suggested the presence of planar (H2O·F−)2 clusters within the structure, which are linked by water molecules that bridge between the fluoride ion of one cluster and a water molecule of an adjacent cluster . These findings are consistent with the structural analysis of related compounds, such as tetramethylammonium fluoride hydrates, which also exhibit a hydrogen-bonded ionic/water framework .
Chemical Reactions Analysis
Tetraethylammonium fluoride dihydrate can participate in various chemical reactions due to its fluoride ion. For instance, it has been used as a base or fluorine source in the regioselective fluorination of dibromovinyl benzene derivatives, leading to the formation of bromo-fluorovinyl compounds with high yields and selectivity . Similarly, tetra-n-butylammonium fluoride, a compound with a similar fluoride source, has been employed in the conversion of bromoalkenes into alkynes, demonstrating the versatility of such fluoride hydrates in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetraethylammonium fluoride dihydrate are closely related to its hydration state and hydrogen bonding. The stability of the hydrates and the nature of the hydrogen bonds have been studied using thermodynamic and infrared spectroscopic methods. It has been found that the dissociation of hydrates involves the breaking of hydrogen bonds between water and fluoride ions, as well as between water molecules themselves . The strong hydrogen bonding is also evident in the formation of oxime solvates with tetra-n-butylammonium fluoride, where the fluoride anion engages in strong hydrogen bonding with the oxime hydroxyl group .
Scientific Research Applications
Hydrogen Bonding and Stability
- Tetraethylammonium fluoride dihydrate plays a significant role in studies related to hydrogen bonding and stability. An investigation into its stability and structure revealed important insights into hydrogen bonds between water and fluoride ions. This research contributes to the understanding of hydrogen bonding patterns and the estimation of bond strengths in hydrates, such as tetraethylammonium fluoride dihydrate (Harmon, Southworth, & Harmon, 1993).
IR Spectra-Structure Correlations
- Infrared (IR) spectroscopy has been used to establish structure correlations for tetraethylammonium fluoride dihydrate. This work aids in understanding the molecular structure and bonding within such compounds, specifically revealing details about water-fluoride clusters (Harmon, Gabriele, & Harmon, 1990).
Chemical Reactions and Synthesis
- Tetraethylammonium fluoride dihydrate is instrumental in various chemical reactions and synthesis processes. For instance, it has been utilized in the conversion of bromoalkenes to alkynes (Okutani & Mori, 2009), and in the carbonylation of nitroarenes to carbamates (Gasperini et al., 2007). These studies highlight its role as a catalyst and reagent in organic chemistry.
Fluoride Ion Promotion in Synthesis
- The compound is known for its role in promoting the alkylation of phenols, demonstrating its efficacy in producing alkyl phenyl ethers (Miller, So, & Clark, 1979). This underscores its utility in facilitating specific types of chemical synthesis.
Radiolabeling Applications
- In the field of radiolabeling, tetraethylammonium fluoride dihydrate has been used to enhance the reactivity and flexibility of [18F]fluoride, a critical component in this domain (Brichard & Aigbirhio, 2014). This application is significant for the development of radiopharmaceuticals and medical imaging.
Catalytic Properties
- Tetraethylammonium fluoride dihydrate's catalytic properties are also notable. It has been used as a catalyst in various organic reactions, emphasizing its role in promoting and facilitating chemical transformations (Gouda et al., 2023).
Safety And Hazards
Tetraethylammonium fluoride dihydrate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
Relevant Papers One paper discusses the crystal structure of tetraethylammonium fluoride-water (4/11), a clathrate hydrate containing linear chains of edge-sharing (H2O)4F− tetrahedra and bridging water molecules . Another paper discusses a green hydrogen transfer process mediated by Tetraethylammonium fluoride for the selective reduction of biomass-derived aldehydes .
properties
IUPAC Name |
tetraethylazanium;fluoride;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.FH.2H2O/c1-5-9(6-2,7-3)8-4;;;/h5-8H2,1-4H3;1H;2*1H2/q+1;;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTKQUHFGZFPPF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.O.O.[F-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethylammonium fluoride dihydrate | |
CAS RN |
63123-01-3, 98330-04-2 | |
Record name | Tetraethylammonium fluoride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetraethylammonium fluoride dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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